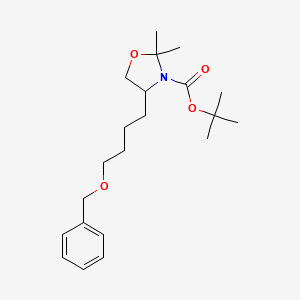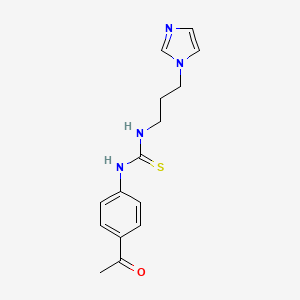
Butyl (2E)-3-(4-fluorophenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Butyl 3-(4-fluorophenyl)acrylate is an organic compound with the chemical formula C13H15FO2. It is a derivative of acrylate, characterized by the presence of a butyl group and a 4-fluorophenyl group attached to the acrylate moiety. This compound is typically a colorless to light yellow liquid with a faint fragrance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Butyl 3-(4-fluorophenyl)acrylate can be achieved through various methods. One common approach involves the esterification of (E)-3-(4-fluorophenyl)acrylic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (E)-Butyl 3-(4-fluorophenyl)acrylate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Butyl 3-(4-fluorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acrylate moiety to an alkane.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (E)-3-(4-fluorophenyl)acrylic acid.
Reduction: Formation of butyl 3-(4-fluorophenyl)propanoate.
Substitution: Formation of various substituted phenyl acrylates depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-Butyl 3-(4-fluorophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins due to its acrylate functionality.
Mécanisme D'action
The mechanism of action of (E)-Butyl 3-(4-fluorophenyl)acrylate involves its interaction with specific molecular targets. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This interaction can modulate various biochemical pathways, contributing to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(4-fluorophenyl)acrylate
- Methyl 3-(4-fluorophenyl)acrylate
- Propyl 3-(4-fluorophenyl)acrylate
Uniqueness
(E)-Butyl 3-(4-fluorophenyl)acrylate is unique due to its specific butyl ester group, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its ethyl and methyl counterparts, the butyl ester may offer different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H15FO2 |
|---|---|
Poids moléculaire |
222.25 g/mol |
Nom IUPAC |
butyl 3-(4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15FO2/c1-2-3-10-16-13(15)9-6-11-4-7-12(14)8-5-11/h4-9H,2-3,10H2,1H3 |
Clé InChI |
IYEAFHBANGFCLU-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C=CC1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-[(11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol](/img/structure/B14795164.png)
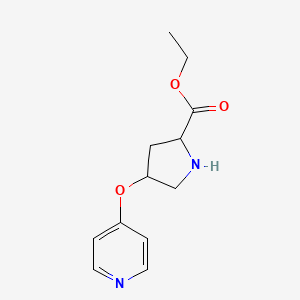
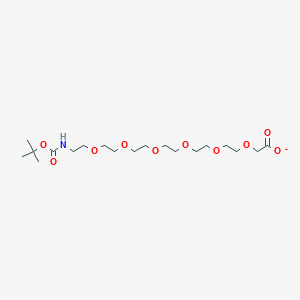
![tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]carbamate](/img/structure/B14795187.png)
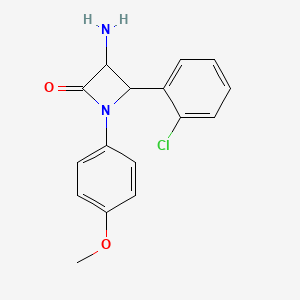
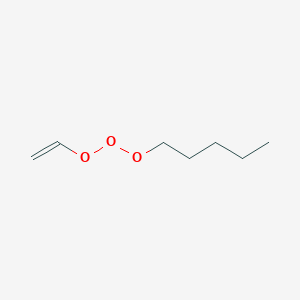
![2-amino-N-[(3-methoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B14795204.png)
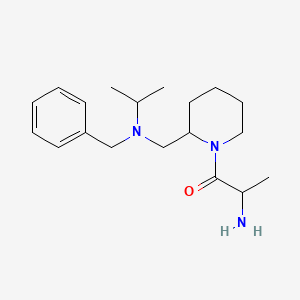
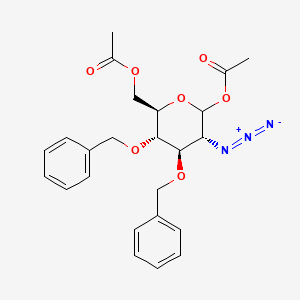
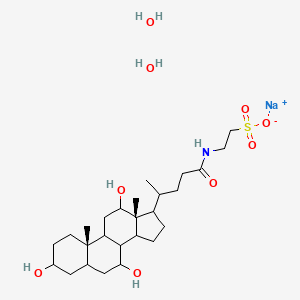
![2-[(2S)-2-[(8R,10R,14R)-3-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol](/img/structure/B14795227.png)
